2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound is a benzothieno[3,2-d]pyrimidinone derivative featuring a 9-chloro substituent on the fused bicyclic core and an acetamide side chain substituted with a 3-methoxybenzyl group. The chloro substituent at position 9 may enhance electrophilicity or influence binding interactions, while the 3-methoxybenzyl group contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-27-13-5-2-4-12(8-13)9-22-16(25)10-24-11-23-18-17-14(21)6-3-7-15(17)28-19(18)20(24)26/h2-8,11H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUABOFDJOSLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a member of the benzothieno-pyrimidine class, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Overview
The compound features a benzothieno-pyrimidine core with a chloro substituent and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 364.86 g/mol . This unique structure positions it as a candidate for various pharmacological applications.
Research indicates that compounds within the benzothieno-pyrimidine class exhibit diverse biological activities, primarily through interactions with specific biological targets such as enzymes and receptors. The presence of the chloro and methoxy groups may enhance its lipophilicity and binding affinity to these targets.
Binding Affinity and Inhibition Studies
Molecular docking studies have suggested that this compound may act as an inhibitor for certain kinases involved in cancer proliferation. In vitro assays demonstrate its potential efficacy against various cancer cell lines, supporting its role as a promising anticancer agent.
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin)acetamide | Quinazoline core | Anticancer |
| N-(2-Hydroxyphenyl)-N'-(benzodioxane)urea | Benzodioxane moiety | Antimicrobial |
| 6-Chloro-N-(benzodioxan-6-yl)acetamide | Chlorinated acetamide | Anti-inflammatory |
These compounds highlight the diversity within this chemical class while showcasing the unique features of the target compound that may enhance its specificity or potency as a therapeutic agent.
Anticancer Activity
In a study focusing on the anticancer properties of benzothieno-pyrimidine derivatives, it was found that 2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Another study evaluated the antimicrobial properties of various derivatives within the same class. The results indicated that this compound exhibited strong bactericidal effects against Staphylococcus aureus and Escherichia coli , outperforming conventional antibiotics such as ciprofloxacin in certain assays. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Key Differences : The 7-position substituent is a 4-fluorophenyl group instead of 9-chloro, and the core lacks the benzothiophene fusion.
- Impact : The fluorophenyl group may enhance π-π stacking in hydrophobic pockets, while the absence of the benzothiophene ring reduces molecular rigidity.
- Data :
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClN₃O₃S | C₂₂H₁₈FN₃O₃S |
| Molecular Weight | 438.90 g/mol | 423.46 g/mol |
| Substituent Position | 9-Cl | 7-(4-Fluorophenyl) |
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Key Differences : Fluorine atoms at positions 6 and 7 replace the 9-chloro and acetamide-linked 3-methoxybenzyl group.
- Impact : Fluorination increases electronegativity and may improve metabolic stability but reduces bulkiness compared to the chloro-methoxybenzyl moiety.
- Synthesis : Prepared via acetylation under reflux (78% yield), contrasting with the multi-step routes for the target compound .
Pyridazinone and Chromene Derivatives
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Core Structure: Pyridazinone instead of benzothieno-pyrimidinone.
- Activity : Acts as a mixed FPR1/FPR2 agonist, with the 3-methoxybenzyl group critical for receptor selectivity .
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Core Structure: Chromeno-pyrimidinone with a hexahydro scaffold.
- Synthesis : Involves cyclocondensation with benzoyl chloride, differing from the acetamide coupling in the target compound .
Thiazolo[3,2-a]pyrimidine Derivatives
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core Structure : Thiazolo-pyrimidine with a furan substituent.
- Data : Molecular weight 386 g/mol, IR peaks at 2,219 cm⁻¹ (CN), contrasting with the target compound’s carbonyl (C=O) and amide (N-H) signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
